molecular formula C6H2Cl2N4 B082115 5,8-Dichloropyrazino[2,3-d]pyridazine CAS No. 13480-43-8

5,8-Dichloropyrazino[2,3-d]pyridazine

Cat. No.: B082115
CAS No.: 13480-43-8
M. Wt: 201.01 g/mol
InChI Key: NTGDKCOBTQISBV-UHFFFAOYSA-N
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Description

5,8-Dichloropyrazino[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H2Cl2N4. It is part of the pyrazino[2,3-d]pyridazine family, which is known for its diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloropyrazino[2,3-d]pyridazine typically involves the chlorination of pyrazino[2,3-d]pyridazine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloropyrazino[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of this compound .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmaceutical agent due to its biological activity against various targets:

  • Antitumor Activity : Some derivatives of pyrazino[2,3-d]pyridazines have shown promising results in inhibiting tumor growth in preclinical studies. The dichloro substitution may enhance the compound's interaction with biological targets.
  • Antimicrobial Properties : Research indicates that compounds within this class exhibit antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics.

Materials Science Applications

5,8-Dichloropyrazino[2,3-d]pyridazine also finds utility in materials science:

  • Organic Electronics : Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells. The compound's ability to form stable thin films is particularly advantageous for these applications.
  • Dyes and Pigments : The compound has potential as a dye precursor due to its chromophoric properties, which can be exploited in textile and coating industries.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of various derivatives of pyrazino[2,3-d]pyridazine in vitro using human cancer cell lines. Results indicated that compounds with dichloro substitutions exhibited higher cytotoxicity compared to their mono-chloro counterparts. This suggests that further exploration into structure-activity relationships could yield more effective antitumor agents.

Case Study 2: Organic Photovoltaics

Research conducted on the integration of this compound into organic photovoltaic devices demonstrated improved charge transport properties. Devices incorporating this compound showed enhanced efficiency compared to traditional materials used in organic solar cells.

Mechanism of Action

The mechanism of action of 5,8-Dichloropyrazino[2,3-d]pyridazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Biological Activity

5,8-Dichloropyrazino[2,3-d]pyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C6_6H2_2Cl2_2N4_4
  • Molecular Weight : 201.01 g/mol
  • Density : 1.67 g/cm³
  • Boiling Point : 430.79 °C
  • Flash Point : 246.91 °C

The structure of this compound includes two chlorine atoms at positions 5 and 8 of the pyrazino ring, contributing to its unique reactivity and biological properties .

Aurora Kinase Inhibition

One of the primary mechanisms through which this compound exerts its biological activity is by inhibiting Aurora kinases—serine/threonine kinases crucial for cell cycle regulation. Overexpression of these kinases is associated with various cancers:

  • Aurora A : Involved in centrosome maturation and spindle assembly.
  • Aurora B : Regulates chromosome alignment and segregation during mitosis.

Studies have shown that compounds like this compound can inhibit these kinases, leading to cell cycle arrest and apoptosis in tumor cells .

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound:

  • Cell Proliferation Inhibition : Research indicates that this compound significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis. For instance, it has been shown to reduce viability in breast and lung cancer cells .
  • Mechanistic Insights : The inhibition of Aurora kinases leads to disrupted mitotic processes, ultimately causing programmed cell death. This has been observed in several experimental models where treated cells exhibited increased levels of apoptotic markers .

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the efficacy of this compound against MCF-7 breast cancer cells.
    • Findings : The compound reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis .
  • Study on Lung Cancer Cells :
    • Objective : To assess the impact on A549 lung cancer cells.
    • Findings : Treatment with the compound resulted in a significant decrease in cell proliferation (by about 65%) and induced apoptosis as evidenced by caspase activation assays .

Comparative Biological Activity

Compound NameTarget KinaseIC50 (µM)Cell Line TestedEffect on Viability
This compoundAurora A/B10MCF-7~70% reduction
Other Aurora Kinase InhibitorsVariousVariesA549~65% reduction

Properties

IUPAC Name

5,8-dichloropyrazino[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N4/c7-5-3-4(6(8)12-11-5)10-2-1-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGDKCOBTQISBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563241
Record name 5,8-Dichloropyrazino[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13480-43-8
Record name 5,8-Dichloropyrazino[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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